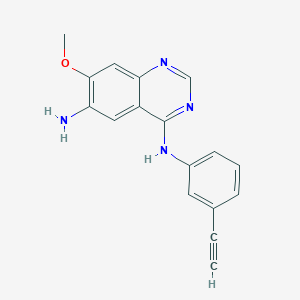

N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine

Übersicht

Beschreibung

N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine (N4-EPQM) is a synthetic compound that has recently been studied for its potential applications in scientific research. N4-EPQM has been found to possess a variety of biochemical and physiological effects and has been used to develop a range of laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Analytical Methods and Antioxidant Activity

Studies on analytical methods used in determining antioxidant activity highlight the importance of various assays in assessing the potential of compounds for their antioxidant properties. These methods, including Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, are crucial for evaluating the antioxidant capacity of complex samples, which may include compounds similar to "N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine" (Munteanu & Apetrei, 2021).

Environmental Fate of Chemicals

Research on the environmental fate of chemicals, including alkylphenol ethoxylates (APEs) and their metabolites, sheds light on the persistence and bioaccumulation potential of synthetic compounds. Understanding the environmental degradation pathways and effects on wildlife and humans is essential for evaluating the impact of new chemical entities (Ying, Williams, & Kookana, 2002).

Wirkmechanismus

Target of Action

Similar compounds, such as erlotinib, target the human epidermal growth factor receptor (her) family of tyrosine kinases . These receptors play a crucial role in cell proliferation and survival, making them important targets for cancer treatment .

Mode of Action

If we consider its similarity to erlotinib, it likely acts as a tyrosine kinase inhibitor . It would bind to the tyrosine kinase domain of the HER receptors, inhibiting their phosphorylation and blocking signal transduction . This would prevent the activation of downstream pathways that promote cell proliferation and survival .

Biochemical Pathways

Based on its potential similarity to erlotinib, it may affect pathways downstream of the her receptors . These could include the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation .

Pharmacokinetics

Similar compounds like erlotinib are characterized by moderate absorption rates, extensive distribution in human tissues, and extensive metabolism primarily via hepatic and intestinal cytochrome p450 (cyp) enzymes . The excretion of these compounds occurs predominantly in the feces, with only a minor fraction excreted in the urine .

Result of Action

If it acts similarly to erlotinib, it would inhibit the growth of tumor cells and induce their apoptosis .

Biochemische Analyse

Biochemical Properties

N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine interacts with the protein CIP2A (cancerous inhibitor of protein phosphatase 2A) . This interaction leads to a down-regulation of CIP2A and p-AKT expression and an increase in PP2A activity .

Cellular Effects

This compound has been found to reduce the viability of erlotinib-resistant H460 cells over-expressing CIP2A . It also induces apoptosis in these cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to CIP2A . This binding interaction leads to a decrease in the phosphorylation of EGFR .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to suppress the growth of H460 xenograft tumors in NCr nude mice by approximately 80% .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied at a dosage of 10 mg/kg . At this dosage, it was found to significantly suppress tumor growth .

Eigenschaften

IUPAC Name |

4-N-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O/c1-3-11-5-4-6-12(7-11)21-17-13-8-14(18)16(22-2)9-15(13)19-10-20-17/h1,4-10H,18H2,2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTDIHSVUDHDCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705107 | |

| Record name | N~4~-(3-Ethynylphenyl)-7-methoxyquinazoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012057-52-1 | |

| Record name | N~4~-(3-Ethynylphenyl)-7-methoxyquinazoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

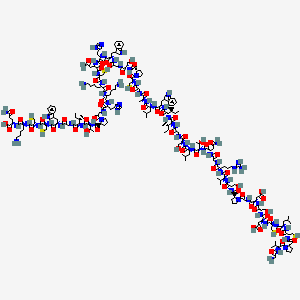

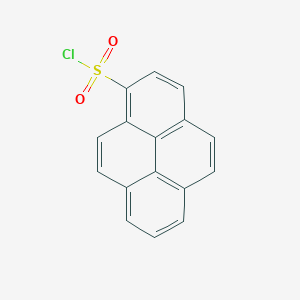

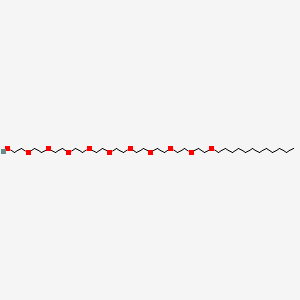

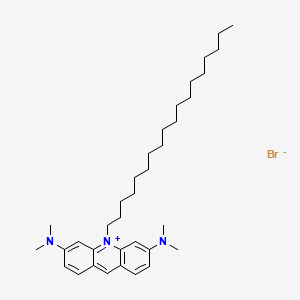

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B3026474.png)

![[9-(2-carboxyphenyl)-6-(9H-fluoren-9-ylmethoxycarbonylamino)xanthen-3-ylidene]azanium;chloride](/img/structure/B3026484.png)